
Tclgpl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tclgpl, also known as T-cell leukemia/lymphoma protein 1A interacting protein, is a protein that plays a crucial role in the regulation of cell growth and differentiation. It was first discovered in 2002 and has since been the subject of numerous scientific studies.
Mécanisme D'action
Tclgpl functions by interacting with other proteins in the cell, including the tumor suppressor protein p53. It has been shown to inhibit the activity of p53, which can lead to the development of cancer. In addition, Tclgpl has been found to interact with other proteins involved in the regulation of cell growth and differentiation, such as the protein kinase Akt.
Effets Biochimiques Et Physiologiques
Tclgpl has been shown to have a variety of biochemical and physiological effects on cells. It has been found to regulate the activity of enzymes involved in the metabolism of lipids and carbohydrates. In addition, Tclgpl has been shown to play a role in the regulation of the cell cycle, which is the process by which cells divide and grow.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of studying Tclgpl in the lab is that it is a well-characterized protein, with a known mechanism of action and a variety of known interactions with other proteins. This makes it a useful tool for studying the regulation of cell growth and differentiation. However, one limitation of studying Tclgpl is that its function is complex and not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are a number of future directions for research on Tclgpl. One area of interest is the role of Tclgpl in the development of cancer, and whether targeting Tclgpl could be a potential therapy for cancer. In addition, there is interest in understanding the role of Tclgpl in the immune response to infection, and whether it could be a target for new vaccines or immunotherapies. Finally, there is interest in understanding the complex interactions between Tclgpl and other proteins involved in the regulation of cell growth and differentiation, which could lead to new insights into the basic biology of cells.
Méthodes De Synthèse
Tclgpl is a protein that is synthesized in cells through the process of translation. It is encoded by the Tcl1aip1 gene and is composed of 327 amino acids. The protein is expressed in a variety of tissues, including the brain, liver, and spleen.
Applications De Recherche Scientifique
Tclgpl has been the subject of numerous scientific studies due to its role in regulating cell growth and differentiation. It has been found to play a role in the development of cancer, as well as in the immune response to infection. In addition, Tclgpl has been shown to be involved in the regulation of apoptosis, or programmed cell death.
Propriétés
Numéro CAS |
103881-76-1 |
|---|---|
Nom du produit |
Tclgpl |
Formule moléculaire |
C32H45N5O5S |
Poids moléculaire |
611.8 g/mol |
Nom IUPAC |
(2S)-2-amino-N-[(3S,16S)-3-benzyl-16-butan-2-yl-5,8,15-trioxo-1-thia-4,7,14-triazacyclohexadec-9-yl]-3-(4-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C32H45N5O5S/c1-3-21(2)29-32(42)34-16-8-7-11-27(37-30(40)26(33)18-23-12-14-25(38)15-13-23)31(41)35-19-28(39)36-24(20-43-29)17-22-9-5-4-6-10-22/h4-6,9-10,12-15,21,24,26-27,29,38H,3,7-8,11,16-20,33H2,1-2H3,(H,34,42)(H,35,41)(H,36,39)(H,37,40)/t21?,24-,26-,27?,29-/m0/s1 |
Clé InChI |
KMVHBOGONQSDBU-OQRJMPHZSA-N |
SMILES isomérique |
CCC(C)[C@H]1C(=O)NCCCCC(C(=O)NCC(=O)N[C@H](CS1)CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |
SMILES |
CCC(C)C1C(=O)NCCCCC(C(=O)NCC(=O)NC(CS1)CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N |
SMILES canonique |
CCC(C)C1C(=O)NCCCCC(C(=O)NCC(=O)NC(CS1)CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N |
Synonymes |
TCLGPL Tyr-cyclo(Lys-Gly-Phe-psi(CH2S)Leu) tyrosyl-cyclo(lysyl-glycyl-phenylalanyl-psi(thiomethylene)leucine) tyrosyl-cyclo(lysyl-glycyl-phenylalanyl-psi(thiomethylene)leucine), (3S-(3R*,9S*(R*),16S*))-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



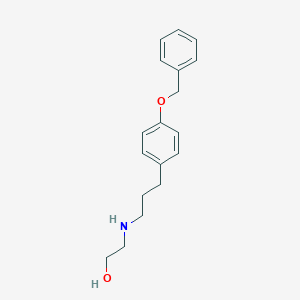

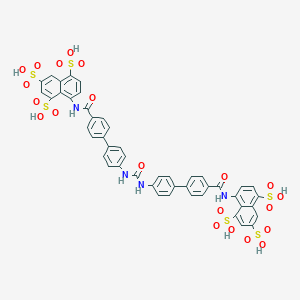
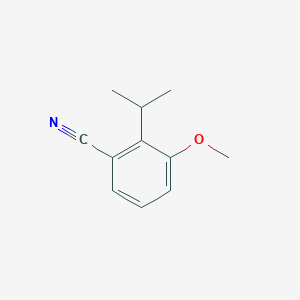

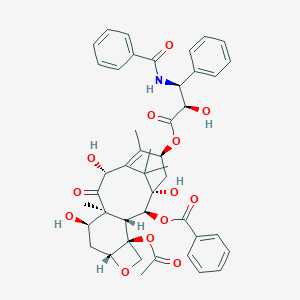
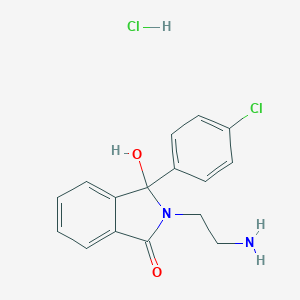
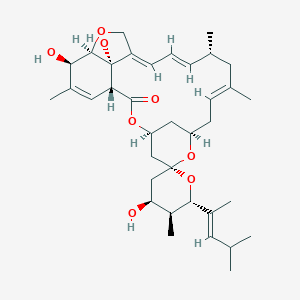

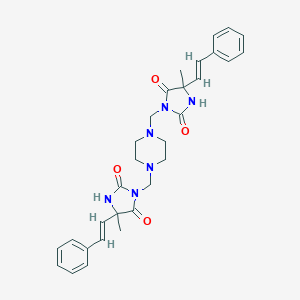

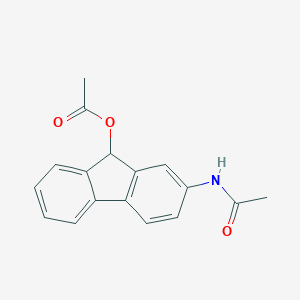
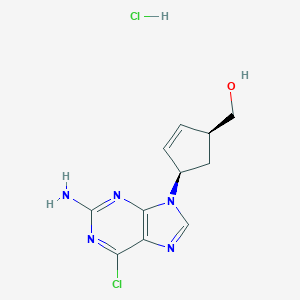
![1,3-dichloro-5-[(1E)-2-(4-methoxyphenyl)ethenyl]-benzene](/img/structure/B27634.png)